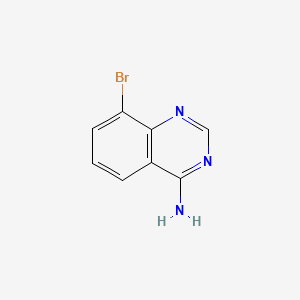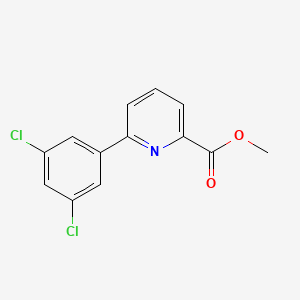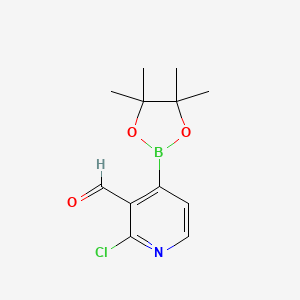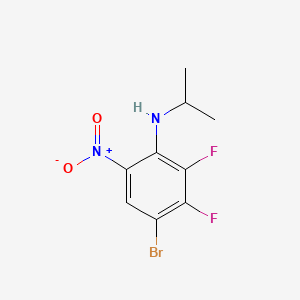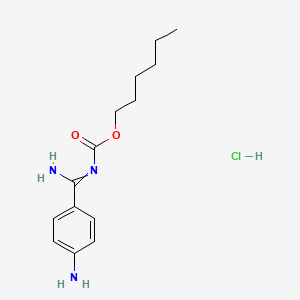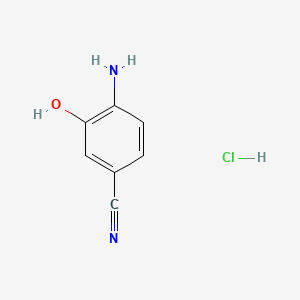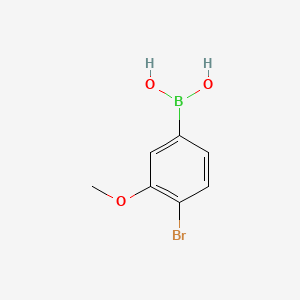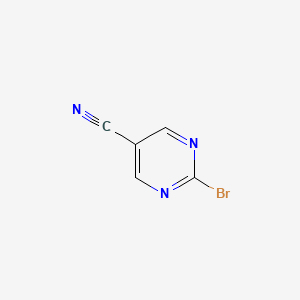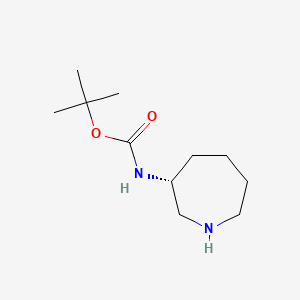
(R)-tert-Butyl azepan-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl azepan-3-ylcarbamate” is a chemical compound with the CAS Number: 1354351-56-6 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3R)-3-azepanylcarbamate .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl azepan-3-ylcarbamate” contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“®-tert-Butyl azepan-3-ylcarbamate” is an off-white to yellow solid or liquid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Significance of Azepane Based Motifs
Azepane-based compounds, including derivatives like (R)-tert-Butyl azepan-3-ylcarbamate, have shown a variety of pharmacological properties, indicating a high degree of structural diversity beneficial for new therapeutic agent discovery. These compounds are part of more than 20 FDA-approved drugs used to treat various diseases. Their applications span anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, among others. The review underscores the importance of structure-activity relationship (SAR) and molecular docking studies for future drug discovery, aiming for less toxic, cost-effective, and highly active azepane-containing analogs (Gao-Feng Zha et al., 2019).
Applications in Synthesis of N-Heterocycles via Sulfinimines
The use of chiral sulfinamides, including tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, highlights the crucial role of these compounds in asymmetric N-heterocycle synthesis. Tert-butanesulfinamide, in particular, offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are pivotal in many natural products and therapeutically relevant compounds, underlining the broad implications of (R)-tert-Butyl azepan-3-ylcarbamate in medicinal chemistry and drug development (R. Philip et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
In the realm of chiral compound synthesis, (R)-tert-Butyl azepan-3-ylcarbamate derivatives can play a significant role in catalytic non-enzymatic kinetic resolution (KR) processes. These processes, leveraging chiral catalysts for asymmetric reactions, are crucial for obtaining enantiopure compounds with high enantioselectivity and yield. The development and application of such catalytic processes underscore the compound's potential in facilitating efficient and selective synthesis of chiral pharmaceuticals (H. Pellissier, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-azepan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPWAXJSWYEDV-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716763 |
Source


|
| Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl azepan-3-ylcarbamate | |
CAS RN |
1354351-56-6 |
Source


|
| Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

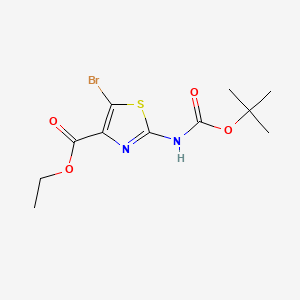
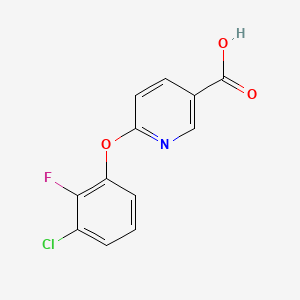
![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
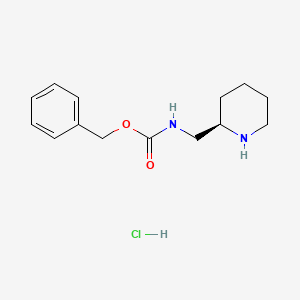
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)
